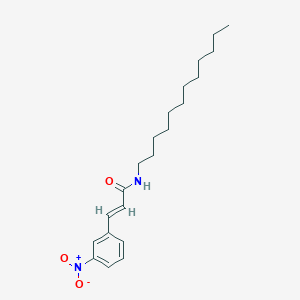
(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide, also known as NBDN, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBDN is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 74-76°C. This compound has been used in various biochemical and physiological studies, and its mechanism of action has been extensively investigated.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Compounds structurally related to (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide, including several N-phenyl-substituted cinnamanilides, were evaluated for their antimalarial properties. These compounds exhibited significant in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain, with some derivatives showing low micromolar IC50 values and displaying no significant cytotoxic effects up to 20 μM, making them promising candidates for further investigation as selective antimalarial agents (Kos et al., 2022).
Anti-Inflammatory Potential
A study investigating the anti-inflammatory potential of N-arylcinnamamide derivatives found that most compounds significantly attenuated lipopolysaccharide-induced NF-κB activation. Some derivatives were more potent than the benchmark anti-inflammatory drug prednisone, suggesting that modifications of the cinnamamide structure could enhance anti-inflammatory activity without affecting IκBα level or MAPKs activity, indicating a potentially different mode of action from prednisone (Hošek et al., 2019).
Electrochemical Sensing
An ultrasensitive and highly selective electrochemical sensor for p-nitrophenol detection was developed using a nano polypyrrole/sodium dodecyl sulphate film. The sensor showed a remarkable detection range and limit of detection for p-nitrophenol, demonstrating the application of related compounds in environmental monitoring and safety (Arulraj et al., 2015).
Anticonvulsant Activity
Crystallographic studies of N-substituted cinnamamide derivatives screened for anticonvulsant activity revealed that certain structural features, such as the presence of an electron-donor atom and a hydrogen-bond acceptor/donor domain, might be linked to anticonvulsant properties. These findings suggest that cinnamamide derivatives could serve as a basis for developing new anticonvulsant drugs (Żesławska et al., 2017).
Antiviral Activity Against Zika Virus
(2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) was identified as a potent inhibitor of Zika virus replication. The compound prevents the formation of the viral replication compartment, representing a novel mechanism of action for antiviral therapeutics and suggesting the potential for developing new treatments against Zika virus and possibly other flaviviruses (Riva et al., 2021).
Propiedades
IUPAC Name |
(E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-22-21(24)16-15-19-13-12-14-20(18-19)23(25)26/h12-16,18H,2-11,17H2,1H3,(H,22,24)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRNQDDHOHARC-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)
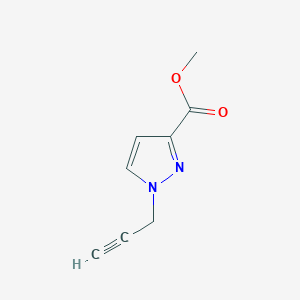
![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2597179.png)
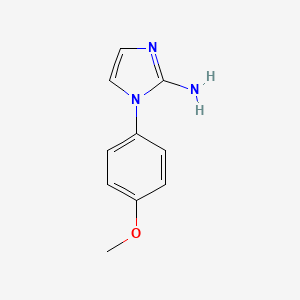
![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)
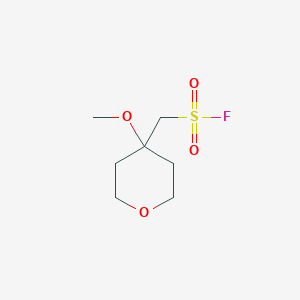
![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)
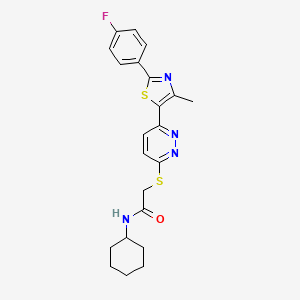
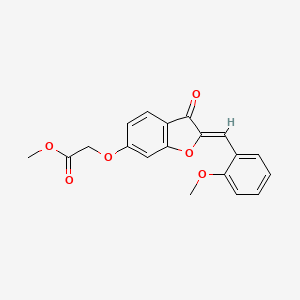
![(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2597194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2597196.png)
![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)